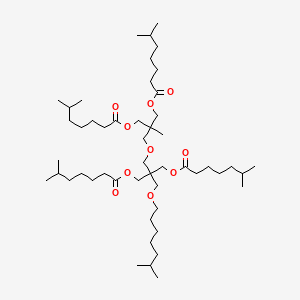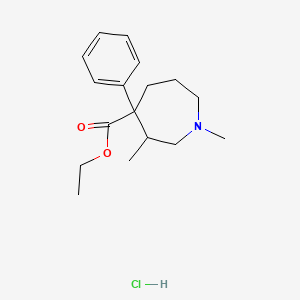
Metethoheptazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metethoheptazine hydrochloride involves the formation of the azepane ring structure. The key steps include the reaction of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Metethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications.
Scientific Research Applications
Metethoheptazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Metethoheptazine hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to reduced pain perception and sedation. The compound’s molecular targets include opioid receptors, and its pathways involve modulation of pain signaling and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic used for mild to moderate pain relief.
Fentanyl: A potent synthetic opioid with rapid onset and short duration of action.
Uniqueness
Metethoheptazine hydrochloride is unique due to its specific chemical structure, which allows for distinct pharmacological properties. Unlike some other opioids, it is not listed as a controlled substance, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
1089-55-0 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
InChI Key |
HZFYHVRRDAFWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


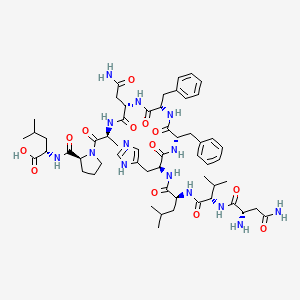


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
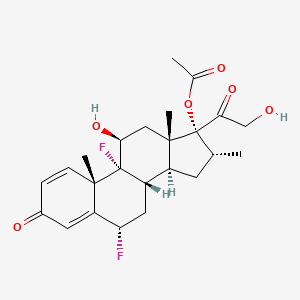
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
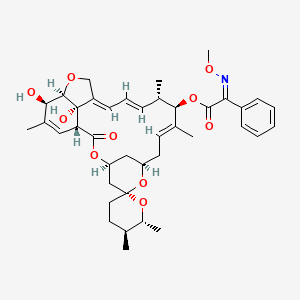
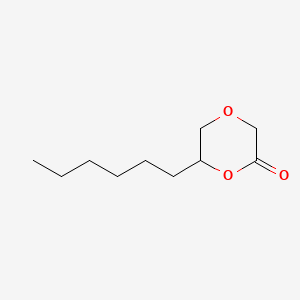
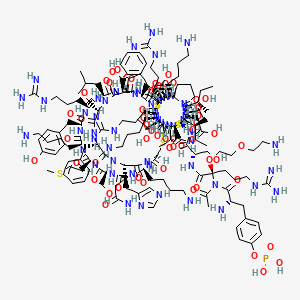

![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

